molecular formula C24H16F2O2S B8228302 4',4'''-Sulfonylbis(4-fluoro-1,1'-biphenyl)

4',4'''-Sulfonylbis(4-fluoro-1,1'-biphenyl)

Cat. No.: B8228302
M. Wt: 406.4 g/mol
InChI Key: FQBRBGXGXDUSSB-UHFFFAOYSA-N
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Description

4’,4’‘’-Sulfonylbis(4-fluoro-1,1’-biphenyl) is an organic compound with the molecular formula C24H16F2O2S and a molecular weight of 406.44 g/mol It is a biphenyl derivative where two fluorine atoms are substituted at the 4 and 4’ positions, and a sulfonyl group bridges the two biphenyl units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’‘’-Sulfonylbis(4-fluoro-1,1’-biphenyl) typically involves the reaction of 4-fluorobiphenyl with a sulfonylating agent under controlled conditions. One common method involves the use of sulfuryl chloride (SO2Cl2) as the sulfonylating agent in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of 4’,4’‘’-Sulfonylbis(4-fluoro-1,1’-biphenyl) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4’,4’‘’-Sulfonylbis(4-fluoro-1,1’-biphenyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones .

Scientific Research Applications

4’,4’‘’-Sulfonylbis(4-fluoro-1,1’-biphenyl) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’,4’‘’-Sulfonylbis(4-fluoro-1,1’-biphenyl) involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the biphenyl units. This can lead to the formation of reactive intermediates that interact with biological macromolecules, such as proteins and nucleic acids, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorodiphenyl Sulfone: Similar in structure but lacks the sulfonyl bridge.

    4,4’-Dichlorodiphenyl Sulfone: Contains chlorine atoms instead of fluorine.

    4,4’-Dimethoxydiphenyl Sulfone: Contains methoxy groups instead of fluorine.

Uniqueness

4’,4’‘’-Sulfonylbis(4-fluoro-1,1’-biphenyl) is unique due to the presence of both fluorine atoms and a sulfonyl bridge, which imparts distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

1-fluoro-4-[4-[4-(4-fluorophenyl)phenyl]sulfonylphenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2O2S/c25-21-9-1-17(2-10-21)19-5-13-23(14-6-19)29(27,28)24-15-7-20(8-16-24)18-3-11-22(26)12-4-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBRBGXGXDUSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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